4-Bromo-2-(methylthio)pyrimidine (CAS 959236-97-6) is a highly functionalized, orthogonally reactive heterocyclic building block widely utilized in the synthesis of kinase inhibitors, protein degraders (PROTACs), and advanced agrochemicals. Featuring a highly reactive bromine atom at the C4 position and a stable, oxidizable methylthio ether at the C2 position, this compound serves as a precise template for sequential, regioselective functionalization. While baseline pyrimidines often require complex protecting group strategies or suffer from poor regiocontrol during multi-step syntheses, this specific scaffold allows for immediate, mild palladium-catalyzed cross-coupling at C4, followed by controlled activation of the C2 position via oxidation. For industrial and research procurement, it represents a high-efficiency alternative to less reactive chloro-analogs or unselective dihalo-pyrimidines [1].
Substituting 4-bromo-2-(methylthio)pyrimidine with the more common 4-chloro-2-(methylthio)pyrimidine or 2,4-dibromopyrimidine introduces severe process inefficiencies. The 4-chloro analog exhibits sluggish oxidative addition kinetics in cross-coupling reactions, often forcing chemists to use expensive, proprietary palladium ligands or harsh thermal conditions that degrade sensitive intermediates. Alternatively, converting the chloro-analog to the bromo-analog in-house requires a 30-hour halogen exchange with corrosive bromotrimethylsilane (TMSBr). On the other hand, substituting with 2,4-dibromopyrimidine sacrifices orthogonal reactivity, leading to competitive substitution at both the C2 and C4 positions. This lack of regiocontrol generates complex isomeric mixtures, driving up purification costs and lowering overall process yields [1].
While 4-chloro-2-(methylthio)pyrimidine is a common baseline material, its limited reactivity often necessitates an in situ halogen exchange to the bromo-analog. Synthesizing 4-bromo-2-(methylthio)pyrimidine from the chloro-precursor requires excess bromotrimethylsilane (TMSBr) and a 30-hour reaction time at 40 °C [1]. Procuring the bromo-compound directly bypasses this bottleneck, eliminating the handling of moisture-sensitive TMSBr and reducing the overall synthetic timeline.
| Evidence Dimension | Halogen Exchange Time & Reagent Overhead |
| Target Compound Data | 0 hours (Ready for direct cross-coupling) |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)pyrimidine (Requires 30 h at 40 °C with excess TMSBr) |
| Quantified Difference | Saves 30 hours of processing time and eliminates corrosive silane reagents. |
| Conditions | Standard laboratory scale-up or process chemistry workflows. |
Direct procurement of the bromo-analog streamlines manufacturing by removing a time-consuming, low-atom-economy step.
In palladium-catalyzed cross-couplings, the C-Br bond in 4-bromo-2-(methylthio)pyrimidine undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond of its chloro-analog. This allows Suzuki-Miyaura couplings to proceed efficiently at milder temperatures (e.g., 85 °C) with standard catalysts like Pd(dppf)Cl2, achieving yields of ≥90% in 2 hours[1]. In contrast, the chloro-analog often requires elevated temperatures (>100 °C), specialized bulky phosphine ligands, or extended reaction times to achieve comparable conversions.
| Evidence Dimension | Cross-Coupling Conditions & Yield |
| Target Compound Data | ≥90% yield at 85 °C in 2 hours (using standard Pd catalysts) |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)pyrimidine (Requires >100 °C, specialized ligands, or longer times) |
| Quantified Difference | Enables ~15-20 °C lower reaction temperatures and shorter reaction times. |
| Conditions | Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. |
Allows buyers to use cheaper, standard palladium catalysts and milder conditions, protecting thermally sensitive substrates.
When synthesizing 2,4-disubstituted pyrimidines, direct substitution on 2,4-dibromopyrimidine often yields a mixture of C2- and C4-substituted isomers. 4-Bromo-2-(methylthio)pyrimidine solves this by using the methylthio group as a chemically robust placeholder. The C4-bromo position reacts exclusively during initial cross-coupling or SNAr. The C2-methylthio group can subsequently be oxidized to a sulfone or sulfoxide, cleanly activating it for a second, orthogonal substitution, thereby minimizing regioisomeric byproducts [1].
| Evidence Dimension | Regioselectivity of First Substitution |
| Target Compound Data | >99% selectivity for C4-functionalization |
| Comparator Or Baseline | 2,4-Dibromopyrimidine (Typically yields 10-20% off-target C2-substitution or bis-substitution) |
| Quantified Difference | Near-complete elimination of regioisomeric byproducts. |
| Conditions | Sequential nucleophilic aromatic substitution (SNAr) or cross-coupling. |
Drastically simplifies downstream purification and maximizes the yield of the target regioisomer in complex API synthesis.
Because the C4-bromo position readily undergoes Suzuki and Buchwald-Hartwig couplings under mild conditions, this compound is highly suitable for attaching complex, sterically hindered aryl or heteroaryl groups required in modern kinase inhibitor discovery. The intact C2-methylthio group can then be oxidized and displaced by various amines to complete the pharmacophore, avoiding the regioisomeric mixtures seen with dihalo-pyrimidines [1].
In PROTAC synthesis, the pyrimidine core often serves as a rigid linker or a target-binding warhead. The orthogonal reactivity of 4-bromo-2-(methylthio)pyrimidine allows for the sequential attachment of the target-binding ligand at C4 and the E3 ligase recruiting moiety at C2 (post-oxidation), ensuring high-purity bifunctional molecule assembly without the need for complex protecting group strategies [2].
Beyond standard SNAr, the C2-methylthio group is uniquely suited for Liebeskind-Srogl cross-coupling. After functionalizing the C4 position, the methylthio group can be directly coupled with boronic acids under neutral conditions using Pd/Cu catalysis, providing a highly modular route for generating diverse 2,4-diarylpyrimidine libraries for high-throughput screening [3].
Corrosive;Irritant